Antimycobacterial Activity vs. Isoniazid
The acetic acid analog of the target compound, (1-phenyltetrazol-5-ylthio)acetic acid, has demonstrated superior activity against Mycobacterium avium compared to the standard antituberculotic agent isoniazid [1]. This finding supports the biological relevance of the phenyltetrazole-thioether scaffold and suggests that the target compound 3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid warrants investigation as an analog with extended alkanoic chain for potentially altered antimicrobial spectrum or pharmacokinetic properties.
| Evidence Dimension | Antimycobacterial activity against Mycobacterium avium |
|---|---|
| Target Compound Data | No direct quantitative data available for the target propanoic acid compound |
| Comparator Or Baseline | (1-phenyltetrazol-5-ylthio)acetic acid (acetic acid analog) vs. isoniazid (standard antituberculotic) |
| Quantified Difference | (1-phenyltetrazol-5-ylthio)acetic acid exhibits better activity than isoniazid against M. avium (quantitative MIC values not reported in abstract) |
| Conditions | In vitro antimycobacterial susceptibility testing; functional variations at carboxylic group and/or 4-position of phenyl ring evaluated |
Why This Matters
The demonstrated superiority of the closely related acetic acid analog over a clinical standard drug validates the phenyltetrazole-thioether scaffold as a productive starting point for antimycobacterial research programs, positioning the target propanoic acid derivative as a logical next-step analog.
- [1] Waisser K, Vanžura J, Hrabálek A, Vinšová J, Grešák Š, Hruška J, Odlerová Ž. Antimycobacterial derivatives of tetrazole. Collect Czech Chem Commun. 1991;56(11):2389-2394. View Source
